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Abstract

Chartreusin is a complex aromatic polyketide glycoside produced by Streptomyces chartreusis
that exhibits potent antiproliferative and antibiotic activities. Its unique pentacyclic bislactone
aglycone, chartarin, coupled with two deoxy-sugar moieties, has attracted significant interest
from the scientific community. This technical guide provides a comprehensive overview of the
biosynthetic pathway of Chartreusin, with a focus on its sodium salt form, which enhances its
solubility. We will delve into the genetic organization of the biosynthetic gene cluster, the
enzymatic cascade responsible for the assembly and modification of the polyketide backbone,
and the subsequent glycosylation steps. This document summarizes key quantitative data,
details experimental methodologies for studying this pathway, and provides visual
representations of the core biosynthetic processes to facilitate a deeper understanding for
researchers in natural product biosynthesis and drug development.

Introduction

Chartreusin is a member of the aromatic polyketide family, a class of natural products known
for their diverse and potent biological activities.[1][2] First isolated from Streptomyces
chartreusis, it has demonstrated significant anticancer and antibiotic properties.[1][2] The core
structure of Chartreusin consists of a unique pentacyclic aglycone called chartarin, which is
glycosylated with D-fucose and D-digitalose.[1] The sodium salt of Chartreusin, referred to as
Chartreusin sodium, is a more water-soluble form of the compound, making it more amenable
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for potential therapeutic applications. Understanding the intricate biosynthetic pathway of
Chartreusin is crucial for efforts in pathway engineering, generation of novel analogs with
improved therapeutic properties, and optimization of its production.

The Chartreusin Biosynthetic Gene Cluster (BGC)

The biosynthesis of Chartreusin is orchestrated by a dedicated gene cluster (cha) in
Streptomyces chartreusis. This cluster encodes a suite of enzymes including a type |l
polyketide synthase (PKS), cyclases, oxygenases, and glycosyltransferases. The heterologous
expression of the entire cha gene cluster in hosts like Streptomyces albus has been
instrumental in elucidating the functions of the encoded enzymes and confirming their role in
Chartreusin production.[3]

The Biosynthetic Pathway: From Precursors to
Chartreusin

The biosynthesis of Chartreusin can be broadly divided into three main stages:
» Assembly of the polyketide backbone by the type Il PKS.

e A series of tailoring reactions including cyclizations and dehydrations to form the chartarin
aglycone.

o Glycosylation of the chartarin aglycone to yield the final product, Chartreusin.

Polyketide Chain Assembly

The formation of the Chartreusin backbone begins with the iterative condensation of malonyl-
CoA extender units by a type Il polyketide synthase (PKS). This minimal PKS system, typically
comprising a ketosynthase (KSa and KS) and an acyl carrier protein (ACP), constructs a
linear polyketide chain.

Formation of the Chartarin Aglycone: A Cascade of
Tailoring Enzymes

The linear polyketide chain undergoes a series of intricate enzymatic modifications to form the
characteristic pentacyclic structure of chartarin.
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Step 1: Initial Cyclization and Formation of Auramycinone

The initial cyclization of the polyketide chain is catalyzed by a putative fourth-ring cyclase,
ChakK, leading to the formation of an anthracyclinone intermediate.[1] Further modifications
result in the formation of auramycinone, a key tetracyclic intermediate in the pathway.[1]

Step 2: Conversion of Auramycinone to Resomycin C

A critical and previously unknown part of the pathway, the conversion of auramycinone to
resomycin C, is catalyzed by a three-enzyme cascade:[1]

e ChaX: An NAD(P)H-dependent quinone reductase that reduces auramycinone.[1][4]

o ChaU: A cyclase-like enzyme that, in conjunction with ChaX, catalyzes the 9,10-dehydration
of the reduced auramycinone via a carbanion intermediate to form 9,10-
dehydroauramycinone.[1][4]

e ChaJ: Another cyclase-like enzyme, homologous to ChaU, which is responsible for the
subsequent 7,8-dehydration through a canonical carbocation intermediate, yielding
resomycin C.[1][4]

Step 3: Oxidative Rearrangement to Form the Bislactone Core

Further tailoring of resomycin C leads to the formation of the pentacyclic bislactone core of
chartarin. This complex transformation is initiated by the flavin-dependent enzyme ChaZ and
further modified by ChaE.[5] The final a-pyrone ring formation is catalyzed by an
unprecedented non-heme iron-dependent dioxygenase, ChaP.[6] ChaP utilizes flavin-activated
oxygen to catalyze two successive C-C bond cleavages followed by lactonization, completing
the biosynthesis of the chartarin aglycone.[6]

Glycosylation: The Final Step

The chartarin aglycone is then glycosylated by specific glycosyltransferases encoded within the
cha gene cluster. These enzymes attach the deoxy-sugars, D-fucose and D-digitalose, to the
aglycone, yielding the final bioactive molecule, Chartreusin.[1]

Quantitative Data
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While detailed enzyme kinetic data for all the biosynthetic enzymes is not exhaustively
available in the public domain, studies on the production of Chartreusin have provided some
quantitative insights.

Parameter Value Organism/System Reference
Streptomyces
Peak Chartreusin Titer ~ 200-300 pg/mi chartreusis [718]
fermentation
] ] Streptomyces
Titer Increase with D- _
200-300% chartreusis [718]
fucose )
fermentation
Microbiological Assay )
0.5-1.0 pg/ml Sarcina lutea [718]

Detection Limit

Experimental Protocols

Heterologous Expression of the Chartreusin Gene
Cluster in Streptomyces albus

This protocol provides a general workflow for the heterologous expression of the cha gene
cluster. Specific vectors and detailed conditions can be found in the cited literature.

o Cosmid Library Construction: A genomic cosmid library of Streptomyces chartreusis is
constructed.

« |dentification of the cha Gene Cluster: The library is screened using probes designed from
conserved regions of type Il PKS genes.

o Subcloning and Vector Construction: The identified cosmid containing the complete cha gene
cluster is subcloned into a suitable Streptomyces expression vector (e.g., pSET152-based
vectors).

o Transformation of Streptomyces albus: The expression vector is introduced into S. albus
protoplasts via transformation.
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» Cultivation and Fermentation: Recombinant S. albus strains are cultivated in a suitable
production medium (e.g., R5A medium) to allow for the production of Chartreusin.

o Extraction and Analysis: The culture broth is extracted with an organic solvent (e.qg., ethyl
acetate), and the extract is analyzed by HPLC or LC-MS to detect the production of
Chartreusin and its intermediates.

In Vitro Enzyme Assays

o General Protocol for ChaX, ChaU, and ChaJ Activity:

o Enzyme Preparation: The genes for ChaX, ChaU, and ChaJ are cloned and expressed in
E. coli, and the enzymes are purified.

o Reaction Mixture: A typical reaction mixture contains the substrate (auramycinone or 9,10-
dehydroauramycinone), the purified enzyme(s), a buffer (e.g., Tris-HCI), and for ChaX, a
cofactor (NADH or NADPH).

o Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific

duration.
o Quenching and Extraction: The reaction is stopped, and the products are extracted.

o Analysis: The reaction products are analyzed by UPLC-MS to identify and quantify the
formation of intermediates like 9,10-dehydroauramycinone and resomycin C.[1]

o General Protocol for ChaP Dioxygenase Activity:
o Enzyme and Substrate Preparation: Purified ChaP and its substrate are prepared.

o Reaction Conditions: The assay is performed in a suitable buffer in the presence of a flavin
and a reducing agent to generate flavin-activated oxygen.

o Product Detection: The formation of the final chartarin aglycone is monitored using HPLC
or LC-MS.

UPLC-MS Analysis of Chartreusin and Intermediates
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o Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18) is
used.

» Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of
formic acid, is commonly employed.

e Mass Spectrometry: The UPLC system is coupled to a mass spectrometer for the detection
and identification of compounds based on their mass-to-charge ratio.

o Data Analysis: The retention times and mass spectra of the analytes are compared with
those of authentic standards for identification and quantification.

Visualizations
Chartreusin Biosynthetic Gene Cluster
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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